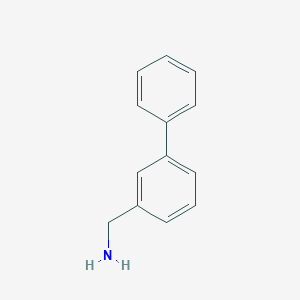

3-Phenylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHABRRJMGVELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375136 | |

| Record name | 3-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-49-7 | |

| Record name | 3-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3-Phenylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Phenylbenzylamine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical and physical characteristics, spectroscopic profile, and known applications, with a focus on its role in drug discovery and development. While specific biological activity for the compound itself is not extensively documented in publicly available literature, its prevalence as a structural motif in pharmacologically active molecules underscores its importance. This guide aims to serve as a foundational resource for researchers and professionals working with this versatile building block.

Chemical and Physical Properties

This compound, also known as ([1,1'-biphenyl]-3-yl)methanamine, is a primary amine with a biphenyl scaffold. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound; ([1,1'-Biphenyl]-3-yl)methanamine | |

| CAS Number | 177976-49-7 | |

| Molecular Formula | C₁₃H₁₃N | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents. | |

| SMILES | NCc1cccc(c1)-c2ccccc2 | [1] |

| InChI | 1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | [1] |

| InChIKey | WKHABRRJMGVELW-UHFFFAOYSA-N | [1] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in the available literature.

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive set of publicly available, high-resolution spectra for this specific isomer is limited, the expected spectral features can be inferred from the analysis of its functional groups and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons, as well as a characteristic signal for the primary amine protons. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to the coupling between adjacent protons on the substituted and unsubstituted phenyl rings. The benzylic protons (-CH₂-) would appear as a singlet, likely in the range of δ 3.8-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically δ 120-145 ppm), with quaternary carbons appearing at lower field strengths. The benzylic carbon will have a characteristic chemical shift in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its primary amine and aromatic functionalities.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |

| N-H Stretch (primary amine) | 3400-3250 | Two bands, typically weak to medium and sharp. | [2] |

| C-H Stretch (aromatic) | 3100-3000 | Medium to weak bands. | |

| C-H Stretch (aliphatic -CH₂-) | 3000-2850 | Medium to weak bands. | |

| N-H Bend (primary amine) | 1650-1580 | Medium intensity band. | [2] |

| C=C Stretch (aromatic) | 1600-1450 | Multiple medium to strong bands. | |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong band. | [2] |

| N-H Wag (primary amine) | 910-665 | Broad, strong band. | [2] |

| C-H Out-of-plane Bend (aromatic) | 900-675 | Strong bands indicative of substitution patterns. |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis can be approached through several routes, with the reduction of 3-cyanobiphenyl being a common strategy.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reduction of the nitrile group of 3-cyanobiphenyl.

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound via reduction of 3-cyanobiphenyl.

Experimental Protocol: Reduction of 3-Cyanobiphenyl (Representative)

This is a representative protocol based on general chemical principles, as a specific literature procedure for this compound was not identified in the search.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., tetrahydrofuran).

-

Addition of Starting Material: Dissolve 3-cyanobiphenyl in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a period sufficient to ensure complete conversion of the nitrile (monitored by TLC or GC).

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

-

Extraction: Filter the resulting mixture, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound Hydrochloride

The hydrochloride salt is often prepared for improved stability and handling.

Experimental Protocol: Preparation of this compound Hydrochloride (General)

-

Dissolve this compound in a suitable organic solvent (e.g., diethyl ether, ethanol, or a mixture thereof).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Reactivity

As a primary amine, this compound undergoes typical reactions of this functional group, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[3] Its biphenyl moiety is a common feature in molecules designed to interact with biological targets.

-

Neurological Disorders: The this compound scaffold is incorporated into molecules targeting neurological disorders.[3][4] The biphenyl structure can provide a rigid framework that allows for specific interactions with receptors and enzymes in the central nervous system.

-

Antihistamines: It is used as an intermediate in the production of certain antihistamines.[3] The benzylamine portion of the molecule is a common pharmacophore in H1-receptor antagonists.

-

Enzyme Inhibition and Receptor Binding Studies: The hydrochloride salt is utilized in biochemical research to investigate enzyme inhibition and receptor binding, providing insights into potential therapeutic targets.[3]

While specific biological data for this compound itself is not widely published, structure-activity relationship (SAR) studies on related benzylamine derivatives suggest that modifications to the phenyl rings and the amine group can significantly influence potency and selectivity for various biological targets.[5]

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Information for this compound

| Hazard Statement | Description | Precautionary Statement(s) | Reference(s) |

| H315 | Causes skin irritation | P280, P302+P352 | [1] |

| H318 | Causes serious eye damage | P280, P305+P351+P338+P310 | [1] |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 | [1] |

| H410 | Very toxic to aquatic life with long lasting effects | P273, P391, P501 | [1] |

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structural features make it a versatile building block for the synthesis of complex molecules with potential therapeutic value, particularly in the areas of neurological disorders and antihistamines. This technical guide provides a consolidated resource of its known properties and applications, intended to support further research and development efforts involving this compound. Further investigation into its specific biological activities and the development of detailed, optimized synthetic protocols will continue to enhance its utility in the scientific community.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871) [hmdb.ca]

- 4. AMPA Receptors as Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antihistaminic activity of 3H-benzo [4,5] thieno [2,3-d][1,2,3] triazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Reactivity of 3-Phenylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylbenzylamine, also known as (3-biphenylyl)methanamine, is a versatile primary amine featuring a biphenyl scaffold. This structural motif imparts unique physicochemical properties and renders it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of this compound, with a focus on key transformations relevant to drug development and organic synthesis. Detailed experimental protocols for its synthesis and characteristic reactions, including N-acylation and reductive amination, are presented. Furthermore, this guide includes quantitative data on its properties and reactivity, alongside computational analysis of its molecular geometry.

Chemical Structure and Physical Properties

This compound possesses a molecular formula of C₁₃H₁₃N and a molecular weight of 183.25 g/mol .[1] The structure consists of a benzylamine core where the phenyl ring is substituted at the meta-position with another phenyl group, forming a biphenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3-Phenylphenyl)methanamine | [1] |

| Molecular Formula | C₁₃H₁₃N | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Solid | |

| SMILES | NCc1cccc(c1)-c2ccccc2 | |

| InChI Key | WKHABRRJMGVELW-UHFFFAOYSA-N |

Molecular Geometry

Table 2: Calculated Molecular Geometry of this compound

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C-C (inter-ring) | ~1.49 |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-N | ~1.47 | |

| C-H (aromatic) | ~1.08 | |

| C-H (methylene) | ~1.09 | |

| N-H | ~1.01 | |

| Bond Angle | C-C-C (inter-ring) | ~120 |

| H-C-H (methylene) | ~109.5 | |

| H-N-H | ~107 |

Note: These values are approximations based on DFT calculations of similar structures and may vary depending on the computational method and basis set used.

Synthesis of this compound

A reliable method for the synthesis of this compound is the reduction of 3-cyanobiphenyl. This transformation can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Reduction of 3-Cyanobiphenyl

Materials:

-

3-Cyanobiphenyl

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Dissolve 3-cyanobiphenyl (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 10% aqueous NaOH, and then again water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, and dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic biphenyl system. The lone pair of electrons on the nitrogen atom allows it to readily react with various electrophiles.

N-Acylation

N-acylation is a fundamental transformation of primary amines, leading to the formation of stable amide derivatives. This reaction is crucial for the introduction of various functional groups and for protecting the amino group during multi-step syntheses.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-(3-phenylbenzyl)acetamide.

-

The product can be purified by recrystallization or column chromatography.

Table 3: Representative Yields for N-Acylation of Benzylamines

| Acylating Agent | Amine | Yield (%) | Reference |

| Acetic Anhydride | Benzylamine | >99 | [2] |

| Benzoyl Chloride | Aniline | 96 | [3] |

Note: Yields are for structurally similar amines and may vary for this compound.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of more complex amines. This compound can act as the amine component in a reaction with an aldehyde or ketone to form a secondary amine after reduction of the intermediate imine.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or methanol as solvent

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting secondary amine by column chromatography.

Conclusion

This compound is a key synthetic intermediate with a unique structural framework that makes it highly valuable in the fields of medicinal chemistry and materials science. Its primary amine functionality allows for a wide range of chemical transformations, including N-acylation and reductive amination, which are fundamental for the construction of more complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, is likely to uncover even broader applications for this versatile building block.

References

- 1. Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

An In-depth Technical Guide to 3-Phenylbenzylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenylbenzylamine, a biphenylmethanamine derivative with applications in pharmaceutical and chemical synthesis. Due to a notable absence of dedicated historical and detailed experimental literature on this specific isomer, this document compiles available physicochemical data and presents plausible synthetic routes based on established chemical principles for benzylamines. This guide offers detailed, representative experimental protocols for the synthesis of this compound via the reduction of 3-phenylbenzonitrile and the reductive amination of 3-phenylbenzaldehyde. Furthermore, it discusses the potential applications of this compound in drug discovery and materials science, serving as a foundational resource for researchers in the field.

Introduction

This compound, also known as 3-(aminomethyl)biphenyl or 3-biphenylmethanamine, is an organic compound featuring a benzylamine core with a phenyl substituent at the meta position. Its structural motif is of interest in medicinal chemistry and materials science, where the biphenyl scaffold can impart unique pharmacological or material properties. The amine functionality serves as a key synthetic handle for further molecular elaboration.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that comprehensive analytical data for this compound is not consistently provided by commercial suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃N | |

| Molecular Weight | 183.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 28 °C | [2] |

| Boiling Point | 128 °C | [2] |

| Density (Predicted) | 1.048±0.06 g/cm³ | [2] |

| Storage Temperature | 2–8 °C (under inert gas) | [2] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, two primary and reliable synthetic routes for benzylamines can be proposed: the reduction of the corresponding nitrile and the reductive amination of the corresponding aldehyde.

Route 1: Reduction of 3-Phenylbenzonitrile

This approach involves the chemical reduction of the nitrile group of 3-phenylbenzonitrile to the primary amine. This is a common and effective method for the synthesis of benzylamines.

References

Spectroscopic Data of 3-Phenylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylbenzylamine, a biphenyl derivative with potential applications in pharmaceutical and materials science research. Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and general principles of spectroscopy. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents a logical workflow for such spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. These values are predicted based on the analysis of its structural features, including the presence of two phenyl rings, a methylene bridge, and a primary amine group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.6 | Multiplet | 9H | Aromatic protons (C₆H₅- and -C₆H₄-) |

| ~3.9 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~1.5-2.0 | Broad Singlet | 2H | Amine protons (-NH₂) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | Quaternary aromatic carbons |

| ~125-130 | Aromatic carbons |

| ~45 | Methylene carbon (-CH₂-) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1600, 1450-1500 | Strong to Medium | Aromatic C=C bending |

| ~1600 | Medium | N-H bend (scissoring) |

| 1000-1300 | Medium to Strong | C-N stretch |

| 690-900 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular ion) |

| 182 | [M-H]⁺ |

| 167 | [M-NH₂]⁺ |

| 106 | [C₇H₅NH₂]⁺ (tropylium ion rearrangement) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of approximately 240 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity for all carbon signals.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

For EI, use a standard electron energy of 70 eV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of approximately 50 to 500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Accurate mass data can be used to confirm the elemental composition of the molecule and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Phenylbenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from closely related structural analogs and established analytical methodologies to provide a robust framework for its handling and characterization. This document details experimental protocols for determining solubility and assessing stability under various stress conditions, in accordance with international guidelines. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound hydrochloride in their scientific endeavors.

Introduction

This compound hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structural features make it a valuable building block in drug discovery and development.[1] An understanding of its physicochemical properties, particularly solubility and stability, is critical for its effective use in research and manufacturing. This guide aims to provide a detailed technical overview of these properties and the experimental procedures to evaluate them.

Physicochemical Properties

-

Chemical Structure:

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound Hydrochloride

| Solvent | Type | Inferred Solubility | Rationale |

| Water | Polar Protic | High | The hydrochloride salt form enhances aqueous solubility. |

| Methanol | Polar Protic | High | "Like dissolves like"; polar protic nature of methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, suggesting moderate solubility. |

| Dichloromethane | Non-polar | Low | As a salt, low solubility is expected in non-polar solvents. |

| Hexanes | Non-polar | Low | Low solubility expected due to the polar nature of the salt. |

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials with PTFE-lined caps

-

Shaking incubator or orbital shaker at controlled temperature (e.g., 25 °C and 37 °C)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of the desired solvent. Ensure undissolved solid is visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator at a constant temperature for 24-48 hours to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Determine the concentration of the dissolved compound by comparing the peak area to a standard curve of known concentrations.

-

Calculate the solubility in mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility.

Stability Profile

The stability of this compound hydrochloride is a critical parameter for its storage and handling. As an amine hydrochloride, its stability can be influenced by factors such as pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Table 2: Potential Stability Profile of this compound Hydrochloride

| Condition | Expected Stability | Potential Degradation Products |

| Solid State | ||

| Long-term (0-8 °C) | Stable | - |

| Accelerated (e.g., 40°C/75% RH) | May show some degradation | - |

| Photostability (ICH Q1B) | Potentially sensitive | Photodegradation products |

| Solution State | ||

| Acidic (e.g., 0.1 M HCl) | Likely stable | - |

| Neutral (e.g., Water) | Likely stable | - |

| Basic (e.g., 0.1 M NaOH) | Potential for degradation | Formation of free base, potential for oxidation/other reactions |

| Oxidative (e.g., 3% H₂O₂) | Potential for degradation | Oxidized impurities |

Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of this compound hydrochloride under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a Photodiode Array (PDA) or UV detector

-

LC-MS system for identification of degradation products

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Use a PDA detector to check for peak purity.

-

If significant degradation is observed, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

-

Workflow for Forced Degradation Studies

Caption: A flowchart illustrating the process of forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound hydrochloride, potential degradation pathways under stress conditions may include:

-

Oxidation: The benzylic carbon and the nitrogen atom are susceptible to oxidation, which could lead to the formation of imines, aldehydes, or N-oxides.

-

Photodegradation: The aromatic rings suggest potential sensitivity to UV light, which could lead to complex degradation pathways including bond cleavage and rearrangements.

Logical Relationship of Stability Factors

Caption: Relationship between environmental factors and degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride for professionals in research and drug development. While specific quantitative data is pending further experimental investigation, the inferred properties and detailed analytical protocols presented here offer a practical framework for the characterization and handling of this important pharmaceutical intermediate. Adherence to these methodologies will ensure the generation of reliable data to support its application in synthesis and formulation development.

References

Exploring the Chemical Space of 3-Phenylbenzylamine Derivatives: A Technical Guide

Introduction: The 3-phenylbenzylamine scaffold, a core structure within the broader biphenyl class of compounds, represents a privileged framework in medicinal chemistry.[1][2] Its structural rigidity and potential for diverse functionalization make it a versatile starting point for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent enzyme inhibition, antifungal properties, and anticancer effects.[3][4][5] This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

Quantitative Biological Activity

The biological activity of this compound derivatives has been quantified across various therapeutic targets. The following tables summarize key inhibitory and cytotoxic data, providing a comparative overview of compound efficacy.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[2][6]

| Compound Class | Specific Derivative | Target | IC₅₀ (µM) | Reference |

| Benzylamine-Sulfonamide | Compound 4i | hMAO-B | 0.041 | [7] |

| Benzylamine-Sulfonamide | Compound 4t | hMAO-B | 0.065 | [7] |

| Control | Selegiline | MAO-B | ~0.0068 | [6] |

Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Table 2: Anticancer Activity

Derivatives based on the biphenylmethylamine scaffold have shown significant cytotoxic effects against various human tumor cell lines.[3]

| Compound ID | Cell Line (Human) | Cancer Type | IC₅₀ (µM) |

| 16b | HT-29 | Colon Carcinoma | 2.08 |

| 1d | U87 | Glioblastoma | 9.72 |

| 1d | U251 | Glioblastoma | 13.91 |

| 3d | U87 | Glioblastoma | 12.02 |

| 3d | U251 | Glioblastoma | 6.36 |

| 3g | U87 | Glioblastoma | 9.52 |

| 3g | U251 | Glioblastoma | 7.32 |

Data for compounds 1d, 3d, and 3g sourced from[8]. Data for compound 16b sourced from[3].

Table 3: Antifungal Activity

Certain N-aryl-N-benzylamines exhibit antifungal activity against various dermatophytes, with efficacy measured by the Minimum Inhibitory Concentration (MIC).

| Compound Type | Fungal Strain | MIC (µg/mL) |

| N-aryl-N-benzylamine | Trichophyton rubrum | 31.25 - 125 |

| N-aryl-N-benzylamine | Trichophyton mentagrophytes | 31.25 - 125 |

| N-aryl-N-benzylamine | Microsporum gypseum | 31.25 - 125 |

Data sourced from[4]. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed and reproducible methodologies are critical for the synthesis and evaluation of novel chemical entities. This section provides representative protocols for the chemical synthesis of a this compound core structure and the biological evaluation of MAO-B inhibition.

Synthesis of 3-Phenylaniline Core via Suzuki-Miyaura Coupling

The biphenyl core of this compound is commonly synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9] The following is a representative protocol.

Materials:

-

3-Bromoaniline (1.0 mmol, 1.0 eq.)

-

Phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

-

Toluene:Ethanol:Water solvent mixture (4:1:1)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline, phenylboronic acid, and potassium carbonate.[9]

-

Solvent Addition: Add the 4:1:1 toluene:ethanol:water mixture to the flask.[9]

-

Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.[9]

-

Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[9]

-

Washing: Combine the organic layers and wash twice with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: Purify the crude product (3-phenylaniline) by column chromatography on silica gel. This intermediate can then be converted to this compound through reductive amination of 3-phenylbenzaldehyde.

Fluorometric In Vitro Assay for MAO-B Inhibition

This protocol is adapted from commercially available MAO-B inhibitor screening kits and is based on the fluorometric detection of H₂O₂, a byproduct of the MAO-B-catalyzed oxidation of its substrate.[6][7][10]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., Benzylamine)[11]

-

High Sensitivity Fluorescent Probe (e.g., OxiRed™ Probe)[6]

-

Developer

-

Test Compounds (this compound derivatives)

-

Positive Control Inhibitor (e.g., Selegiline)[7]

-

96-well black plates with flat bottoms

-

Fluorescence multiwell plate reader (Ex/Em = 535/587 nm)[6]

Procedure:

-

Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Dilute to 10x the desired final test concentration with MAO-B Assay Buffer.[7]

-

Plate Setup: Add 10 µL of the diluted test inhibitor solutions, positive control (Selegiline), and assay buffer (for Enzyme Control wells) into assigned wells of the 96-well plate.[7]

-

Enzyme Preparation: Prepare the MAO-B Enzyme working solution by diluting the stock enzyme in MAO-B Assay Buffer according to the manufacturer's instructions.[10]

-

Enzyme Addition & Incubation: Add 50 µL of the MAO-B Enzyme working solution to each well. Incubate for 10 minutes at 37 °C.[10]

-

Substrate Solution Preparation: Prepare the MAO-B Substrate Solution containing the MAO-B Substrate, Developer, and Fluorescent Probe in MAO-B Assay Buffer.[6]

-

Initiate Reaction: Add 40 µL of the MAO-B Substrate Solution to each well to start the reaction. Mix well.

-

Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37 °C.[6]

-

Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and optimization of novel inhibitors based on the this compound scaffold.

MAO-B Signaling and Neuroprotection

Inhibition of MAO-B has been linked to neuroprotective effects. The enzyme is involved in signaling pathways that regulate the expression of pro-survival genes.[1] MAO-B activity can be modulated by pathways such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling cascades.[12]

References

- 1. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 3. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylbenzylamine Derivatives via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylbenzylamine derivatives represent a significant class of compounds in medicinal chemistry and drug development. Their biphenylmethane scaffold is a key structural motif found in various biologically active molecules. These derivatives have shown promise in targeting a range of conditions, notably neurological disorders, due to their potential to modulate key signaling pathways.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, with a core focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] The reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2]

This guide outlines a robust two-step synthetic strategy:

-

Suzuki-Miyaura Coupling: Formation of the 3-phenylbenzyl core by coupling a suitable 3-halobenzyl derivative with an arylboronic acid.

-

Amine Formation: Conversion of the intermediate into the target this compound via established methods such as reductive amination of an aldehyde or reduction of a nitrile.

Data Presentation: Suzuki Coupling of Benzyl Halides with Arylboronic Acids

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various benzyl bromides with arylboronic acids and their derivatives, showcasing the versatility of this reaction in generating substituted biphenylmethane scaffolds.

| Entry | Benzyl Bromide Derivative | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Methoxybenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 75 |

| 2 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 | 95 |

| 3 | 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 12 | 93 |

| 4 | 4-(Trifluoromethyl)benzyl bromide | Potassium 4-methylphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 12 | 96 |

| 5 | 3-Bromobenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 69 |

Data adapted from multiple sources demonstrating typical reaction conditions and yields.

Mandatory Visualizations

Experimental Workflow

Signaling Pathway: Inhibition of Monoamine Oxidase B (MAO-B)

Many this compound derivatives are investigated as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme crucial in the degradation of dopamine in the brain.[3] Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy in managing Parkinson's disease.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylbenzyl bromide via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the biphenylmethane core structure.

Materials:

-

3-Bromobenzyl bromide

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle/microwave reactor

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask or microwave vial under an inert atmosphere (Argon), add 3-bromobenzyl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

-

Add anhydrous DMF (e.g., 2 mL to achieve a concentration of 0.5 M).

-

Degas the mixture by bubbling Argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 140 °C with vigorous stirring for 20-30 minutes (if using microwave heating) or for 4-8 hours (if using conventional heating).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-phenylbenzyl bromide.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol outlines the conversion of 3-phenylbenzaldehyde (which can be synthesized from 3-phenylbenzyl bromide via oxidation) to the target amine.

Materials:

-

3-Phenylbenzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Acetic acid (glacial)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-phenylbenzaldehyde (1.0 mmol, 1.0 equiv) in methanol.

-

Add the ammonia solution (e.g., 7N in methanol, 5-10 equiv).

-

Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium cyanoborohydride (1.5 mmol, 1.5 equiv) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the intermediate imine.

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain this compound.

Conclusion

The synthetic routes detailed in these application notes provide a reliable and versatile framework for the production of this compound and its derivatives. The Suzuki-Miyaura coupling is a powerful tool for constructing the essential biphenylmethane core, and subsequent functional group transformations, such as reductive amination, allow for the efficient installation of the key amine moiety. These protocols can be adapted for a wide range of substituted starting materials, enabling the generation of diverse chemical libraries for screening in drug discovery programs, particularly for targeting enzymes like MAO-B in the context of neurological diseases.

References

- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chiral Synthesis and Resolution of 3-Phenylbenzylamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylbenzylamine is a chiral primary amine with a stereocenter that makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The spatial arrangement of substituents around the chiral center can lead to significant differences in pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even contribute to adverse effects. Consequently, the ability to obtain enantiomerically pure forms of this compound is of significant interest in drug discovery and development.

These application notes provide detailed protocols for two common methods for obtaining the enantiomers of this compound: chiral resolution of a racemic mixture and asymmetric synthesis . The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Chiral Resolution of Racemic this compound

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This section details two effective methods: diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Resolution with (R,R)-Tartaric Acid

This classical method involves the reaction of the racemic amine with a chiral resolving agent, in this case, (R,R)-tartaric acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Workflow for Diastereomeric Salt Resolution:

Caption: Workflow for diastereomeric salt resolution.

Experimental Protocol:

-

Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent such as methanol or ethanol with gentle heating.

-

In a separate flask, dissolve (R,R)-tartaric acid (0.5 - 1.0 eq) in the same solvent, also with gentle heating.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystal formation.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

-

The collected solid is the diastereomerically enriched salt.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a base, such as 2 M sodium hydroxide solution, dropwise with stirring until the pH is above 10.

-

Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

-

-

Analysis:

-

Determine the yield and enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).

-

Data Presentation:

| Resolving Agent | Solvent | Amine:Acid Ratio | Yield (%) | Enantiomeric Excess (ee%) |

| (R,R)-Tartaric Acid | Methanol | 1:0.5 | Data not available | Data not available |

| (R,R)-Tartaric Acid | Ethanol | 1:1 | Data not available | Data not available |

| Di-p-toluoyl-(R,R)-tartaric acid | Methanol/Water | 1:0.5 | Data not available | Data not available |

Note: Specific quantitative data for the resolution of this compound was not found in the searched literature. The table provides a template for recording experimental results.

Enzymatic Kinetic Resolution using Lipase

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For primary amines, this often involves acylation, where a lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol:

-

Enzymatic Acylation:

-

To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene, hexane), add an acyl donor (e.g., ethyl acetate, vinyl acetate) (0.5-0.6 eq).

-

Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B).

-

The reaction is stirred at a controlled temperature (e.g., room temperature or 40°C). The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

-

Work-up and Separation:

-

Filter off the immobilized enzyme for potential reuse.

-

The reaction mixture, containing the unreacted amine and the acylated amine, can be separated by column chromatography on silica gel.

-

-

Hydrolysis of the Acylated Amine (Optional):

-

The separated acylated amine can be hydrolyzed using acidic or basic conditions to yield the other enantiomer of this compound.

-

-

Analysis:

-

Determine the enantiomeric excess of both the unreacted amine and the product using chiral HPLC.

-

Data Presentation:

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee (Unreacted Amine) (%) | ee (Product) (%) |

| Candida antarctica B | Ethyl Acetate | Toluene | 40 | Data not available | Data not available | Data not available |

| Pseudomonas cepacia | Vinyl Acetate | Hexane | 30 | Data not available | Data not available | Data not available |

Note: Specific quantitative data for the enzymatic resolution of this compound was not found in the searched literature. The table provides a template for recording experimental results.

Asymmetric Synthesis of this compound Enantiomers

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule from a prochiral starting material. A potential route to chiral this compound is through the asymmetric reduction of a corresponding imine.

Asymmetric Reductive Amination

This method involves the in-situ formation of an imine from 3-phenylbenzaldehyde and an ammonia source, followed by asymmetric reduction using a chiral catalyst.

Workflow for Asymmetric Reductive Amination:

Application Notes and Protocols for 3-Phenylbenzylamine in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation.[1] These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for drug discovery and development. This document provides detailed application notes and protocols for the use of 3-Phenylbenzylamine as a key building block in two of the most prominent MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

This compound, with its unique structural motif, can be incorporated into a wide array of complex molecules, offering a pathway to novel chemical entities with potential biological activity. The protocols outlined below are designed to be adaptable for the synthesis of diverse compound libraries.

Ugi Four-Component Reaction (U-4CR) with this compound

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative.[2] This reaction is highly versatile and allows for the introduction of four points of diversity in a single synthetic step.

Reaction Principle

The reaction proceeds through the initial formation of an imine from the aldehyde and this compound. This is followed by the addition of the isocyanide and the carboxylic acid to the imine intermediate, which then undergoes a Mumm rearrangement to yield the final α-acylamino amide product.[2]

Experimental Protocol: General Procedure

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 1-2 hours.

-

Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

-

Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.

-

Characterization: The structure of the purified product should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Illustrative Quantitative Data for Ugi Reaction

The following table presents representative data for the Ugi reaction with this compound and various components. Yields are hypothetical and based on typical outcomes for Ugi reactions.[3][4]

| Aldehyde | Carboxylic Acid | Isocyanide | Product Yield (%) |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |

| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 78 |

| 4-Chlorobenzaldehyde | Propionic Acid | Benzyl isocyanide | 82 |

| Furfural | Phenylacetic Acid | Ethyl isocyanoacetate | 75 |

Passerini Three-Component Reaction (P-3CR) with this compound

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[5][6] While the amine is not a direct component of the final product in the classical Passerini reaction, a related transformation, the Ugi-Passerini reaction, can incorporate an amine. For the purpose of these notes, we will focus on a scenario where a derivative of this compound is used in a subsequent step or a related MCR. A more direct application involves using an aldehyde-containing derivative of this compound. For clarity, a standard Passerini protocol is provided, which can be adapted for such derivatives.

Reaction Principle

The Passerini reaction is believed to proceed through a concerted mechanism where the carboxylic acid, carbonyl compound, and isocyanide interact in a trimolecular fashion.[6] This leads to the formation of an α-acyloxy amide product.

Experimental Protocol: General Procedure

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).

-

Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified α-acyloxy amide using NMR and mass spectrometry.

Illustrative Quantitative Data for Passerini Reaction

The following table provides representative data for a Passerini reaction. Yields are hypothetical and based on typical outcomes.[5][7]

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product Yield (%) |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 90 |

| Acetone | Benzoic Acid | Cyclohexyl isocyanide | 85 |

| Cyclohexanone | Propionic Acid | Benzyl isocyanide | 88 |

| 4-Methoxybenzaldehyde | Phenylacetic Acid | Ethyl isocyanoacetate | 92 |

Visualizations

Ugi Reaction Signaling Pathway

Caption: Ugi four-component reaction mechanism.

Experimental Workflow for Multi-Component Reactions

Caption: General experimental workflow for MCRs.

Passerini Reaction Signaling Pathway

Caption: Passerini three-component reaction mechanism.

References

- 1. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passerini Reaction [organic-chemistry.org]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation of 3-Phenylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-phenylbenzylamine, a versatile building block in medicinal chemistry and materials science.[1] Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for the synthesis of a diverse range of N-substituted this compound derivatives.

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines.[2] These products are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound serves as a valuable scaffold, and its N-functionalization allows for the modulation of physicochemical and biological properties, aiding in the development of novel compounds with desired activities. While direct alkylation with alkyl halides is a straightforward approach, it can be complicated by overalkylation to form tertiary amines and quaternary ammonium salts. Reductive amination offers a more controlled, alternative pathway to selectively produce secondary amines.[3]

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the nucleophilic substitution of an alkyl halide by this compound. The choice of base and solvent is critical to favor mono-alkylation and minimize side products. Cesium carbonate has been shown to be an effective base for promoting selective mono-N-alkylation of benzylamines.

Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide

Materials:

-

This compound

-

Benzyl bromide

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

-

To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-3-phenylbenzylamine.

Data Presentation: N-Alkylation of Benzylamines with Alkyl Halides

The following table summarizes representative data for the N-alkylation of benzylamine derivatives with various alkyl halides, demonstrating the expected yields and conditions adaptable to this compound.

| Entry | Benzylamine Derivative | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | n-Octyl bromide | CsOH | DMSO | 5 | >95 |

| 2 | p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | 24 | 98 |

| 3 | Benzylamine | n-Butyl bromide | Triethylamine | DMF | 9 | 76 |

Data adapted from analogous reactions reported in the literature.

Method 2: Reductive Amination with Aldehydes

Reductive amination is a two-step, one-pot process involving the formation of an imine intermediate from the reaction of this compound with an aldehyde, followed by in-situ reduction to the corresponding secondary amine.[3] This method provides high selectivity for mono-alkylation.[3] Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol: Reductive Amination of this compound with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes